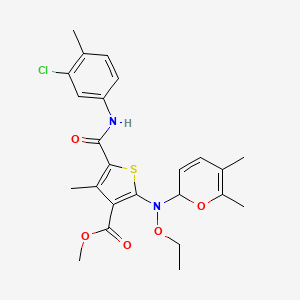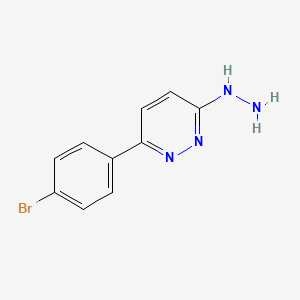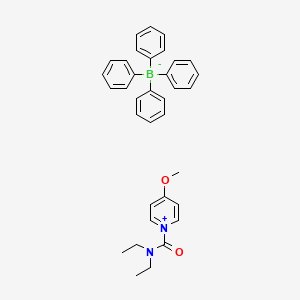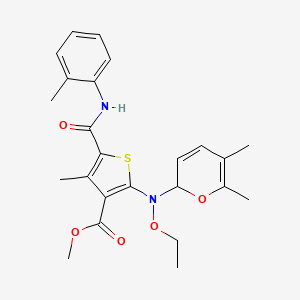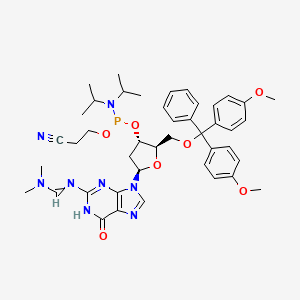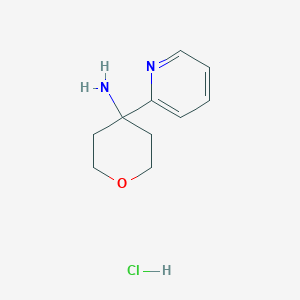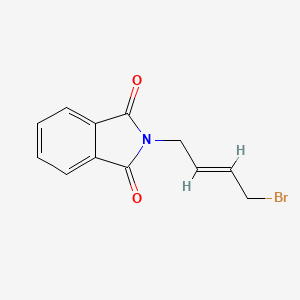![molecular formula C19H16N4O3 B11771743 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione CAS No. 61369-43-5](/img/structure/B11771743.png)
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a 2-methoxyethyl group and a phenyl group. Pteridines are known for their diverse biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2,4-diaminobenzoic acid derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to introduce the 2-methoxyethyl and phenyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine core .
Applications De Recherche Scientifique
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Mécanisme D'action
The mechanism of action of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or DNA, modulating gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Lumiflavin: A flavin derivative with a similar pteridine core structure.
Lumichrome: Another flavin derivative with structural similarities.
Pteridine-2,4-dione derivatives: Compounds with similar core structures but different substituents
Uniqueness: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl and phenyl groups enhances its solubility, stability, and potential biological activities compared to other pteridine derivatives .
Propriétés
Numéro CAS |
61369-43-5 |
|---|---|
Formule moléculaire |
C19H16N4O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
VBIVGEJXWFOZBG-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



